6-Cyclopropyl-2-(methylthio)pyrimidin-4(3H)-one is a heterocyclic compound belonging to the pyrimidine family, characterized by its unique structural features and diverse applications. Pyrimidines are aromatic organic compounds that play significant roles in various fields, including pharmaceuticals, agrochemicals, and materials science. This compound, with the molecular formula and a molecular weight of approximately 182.24 g/mol, has been studied for its potential biological activities and its utility as an intermediate in chemical synthesis.
The compound is classified under the Chemical Abstracts Service (CAS) number 7043-06-3. It is recognized for its relevance in scientific research, particularly in the development of new drugs and agrochemical products. The structure of 6-Cyclopropyl-2-(methylthio)pyrimidin-4(3H)-one includes a cyclopropyl group and a methylthio group, which contribute to its reactivity and biological properties .
The synthesis of 6-Cyclopropyl-2-(methylthio)pyrimidin-4(3H)-one typically involves cyclization reactions of suitable precursors. One common method includes the reaction of cyclopropylamine with thiopyrimidine derivatives under basic conditions.
The molecular structure of 6-Cyclopropyl-2-(methylthio)pyrimidin-4(3H)-one can be represented as follows:
The exact mass of the compound is approximately 182.051 g/mol, with a polar surface area (PSA) of 71.31 Ų and a logarithmic partition coefficient (LogP) of 1.7815 .
6-Cyclopropyl-2-(methylthio)pyrimidin-4(3H)-one can undergo several significant chemical reactions:
The mechanism of action for 6-Cyclopropyl-2-(methylthio)pyrimidin-4(3H)-one involves its interaction with specific biological targets, potentially inhibiting certain enzymes or interfering with nucleic acid synthesis. This compound's biological activities are under investigation for various applications in medicinal chemistry .
While specific physical properties such as density and melting point remain unspecified, the compound's molecular weight and formula provide insights into its characteristics.
Key chemical properties include:
6-Cyclopropyl-2-(methylthio)pyrimidin-4(3H)-one has several notable applications:
Pyrimidinones represent a privileged scaffold in medicinal chemistry due to their fundamental role in biological systems as components of nucleic acids and essential cofactors. The electron-rich heterocyclic system containing two nitrogen atoms exhibits remarkable versatility in drug design, serving as bioisosteres for phenyl rings and other aromatic π-systems while offering superior hydrogen-bonding capabilities [2]. Historically, pyrimidine derivatives have formed the structural basis for numerous therapeutic agents across diverse disease areas, including antivirals (zidovudine), antihypertensives (minoxidil), antipsychotics (risperidone), and oncology drugs (erlotinib, gefitinib) [2] [6]. The synthetic accessibility of pyrimidinones via reactions like the Biginelli condensation (discovered in 1891) has enabled efficient generation of structural diversity, facilitating their widespread investigation in drug discovery programs [2]. The pyrimidin-4(3H)-one system specifically has garnered significant attention due to its balanced physicochemical properties and demonstrated pharmacological relevance across multiple target classes.
Table 1: Clinically Significant Pyrimidinone-Containing Drugs [2] [6]
Drug Name | Therapeutic Category | Key Structural Features |
---|---|---|
Minoxidil | Antihypertensive/Alopecia | 2,4-Diamino-6-piperidinylpyrimidine-3-oxide |
Zidovudine | Antiretroviral (NRTI) | 3'-Azido-3'-deoxythymidine (azidothymidine) |
Erlotinib | Anticancer (EGFR TKI) | Quinazoline core (fused pyrimidinone) |
Rilpivirine | Antiretroviral (NNRTI) | 4-[[4-[[4-[(E)-2-cyanovinyl]-2,6-dimethylphenyl]amino]pyrimidin-2-yl]amino]benzonitrile |
Rosuvastatin | Cholesterol-lowering (Statin) | Pyrimidinone-based HMG-CoA reductase inhibitor |
The bioactivity profile of pyrimidinones is exquisitely sensitive to substitutions at key ring positions (C2, C4, C5, C6), enabling fine-tuning of target interactions and pharmacokinetic properties. Position C2 demonstrates particular versatility, accommodating diverse substituents including amino, alkyl, alkoxy, alkylthio, and halogen groups, each conferring distinct electronic and steric effects that modulate receptor binding affinity and selectivity [2] [6]. For instance, 2-aminopyrimidines frequently engage in critical hydrogen-bonding interactions with kinase hinge regions, while 2-alkylthiopyrimidines offer enhanced lipophilicity and metabolic stability compared to their alkoxy counterparts. Position C6 significantly influences steric bulk and electron distribution, with groups ranging from hydrogen and small alkyls to aryl and heteroaryl systems enabling optimization of hydrophobic pocket interactions [2]. The presence of carbonyl/isocarbonyl functionality at C4 provides a key hydrogen-bonding acceptor/donor pair essential for interactions with diverse biological targets, including enzymes involved in nucleotide metabolism and signal transduction pathways. Recent synthetic advances have facilitated efficient exploration of this chemical space, enabling rapid generation of structure-activity relationships (SAR) around the core scaffold [6].
Table 2: Influence of C2 and C6 Substituents on Pyrimidinone Properties [1] [2] [4]
Position | Substituent Type | Representative Examples | Key Property Influences |
---|---|---|---|
C2 | Methylthio (SCH₃) | 6-Cyclopropyl-2-(methylthio)pyrimidin-4(3H)-one | Enhanced lipophilicity (LogP ~1.78), metabolic stability, σ-hole interactions |
Amino (NH₂) | Cytarabine, Minoxidil | Hydrogen-bond donation capability, improved solubility | |
Halogen (Cl, F) | Fluoro-uracil derivatives | Electronic effects, enhanced metabolic resistance | |
Alkoxy (OCH₃, OC₂H₅) | Trimethoprim analogs | Moderate H-bond acceptance, tunable electron withdrawal | |
C6 | Cyclopropyl | 6-Cyclopropyl-2-(methylthio)pyrimidin-4(3H)-one | Conformational restraint, enhanced metabolic stability, steric constraint |
Aryl/Heteroaryl | Erlotinib, Gefitinib | Extended π-system for stacking interactions, target specificity | |
Alkyl (CH₃, C₂H₅) | Barbituric acid derivatives | Steric bulk modulation, lipophilicity adjustment |
The strategic incorporation of cyclopropyl and methylthio groups onto the pyrimidinone scaffold represents a sophisticated approach to optimizing drug-like properties. The cyclopropyl ring at C6 introduces significant conformational restraint while maintaining favorable steric bulk comparable to isobutyl groups but with distinct geometric and electronic properties. This moiety demonstrates exceptional metabolic stability due to the high bond dissociation energy (BDE) of its C-H bonds (~106 kcal/mol), significantly reducing susceptibility to oxidative metabolism by cytochrome P450 enzymes compared to linear alkyl chains or phenyl rings [5]. Molecular modeling studies indicate that cyclopropyl substituents effectively fill hydrophobic pockets in protein binding sites, contributing substantial binding energy through van der Waals interactions with residues such as Ile-217 and Phe-163 in enzymatic targets like IDO1 (indoleamine-2,3-dioxygenase-1) [5].
Complementing this, the methylthio (-SCH₃) group at C2 offers a balanced combination of moderate lipophilicity (contributing to a predicted LogP of 1.78 for 6-cyclopropyl-2-(methylthio)pyrimidin-4(3H)-one), polar surface area (PSA), and unique electronic properties [1] [4]. The sulfur atom participates in σ-hole interactions and weak hydrogen bonding (electrophilic sulfur), while the methyl group provides steric bulk without excessive hydrophobicity. Crucially, methylthioethers demonstrate superior metabolic stability compared to methyl ethers (-OCH₃) and serve as versatile synthetic handles for further derivatization through oxidation to sulfoxides/sulfones or nucleophilic displacement. The combination of cyclopropyl at C6 and methylthio at C2 creates a synergistic effect on molecular properties, enhancing membrane permeability while maintaining solubility, as evidenced by the predicted pKa of 8.20 ± 0.50 for the representative compound 6-cyclopropyl-2-(methylthio)pyrimidin-4(3H)-one [4]. This strategic pairing has been exploited in advanced medicinal chemistry campaigns targeting challenging disease areas, particularly in oncology and infectious diseases where optimized pharmacokinetic profiles are essential.
Table 3: Physicochemical Properties of 6-Cyclopropyl-2-(methylthio)pyrimidin-4(3H)-one [1] [4] [7]
Property | Value/Description | Significance in Drug Design |
---|---|---|
Molecular Formula | C₈H₁₀N₂OS | Balanced carbon/heteroatom ratio for drug-likeness |
Molecular Weight | 182.24 g/mol | Within optimal range for oral bioavailability |
LogP (Predicted) | 1.78 | Moderate lipophilicity (ideal range 1-3) |
Topological PSA | 71.31 Ų | Favorable for membrane permeability and solubility balance |
Melting Point | 196-198 °C | Indicates crystalline solid nature |
pKa (Predicted) | 8.20 ± 0.50 | Impacts ionization state at physiological pH |
Hydrogen Bond Acceptors | 3 (2x ring N, carbonyl O) | Governs solvation and target interactions |
Hydrogen Bond Donors | 1 (N-H) | Critical for specific target binding |
Rotatable Bonds | 1 (methylthio methyl) | Low flexibility potentially enhancing binding affinity |
CAS No.:
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0